

# An In-Depth Technical Guide to Trimethylsilyl-meso-inositol: Properties, Structure, and Applications

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## Compound of Interest

Compound Name: *Trimethylsilyl-meso-inositol*

Cat. No.: *B1596312*

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## Introduction

**Trimethylsilyl-meso-inositol**, a derivative of the cyclic sugar alcohol meso-inositol, serves as a crucial analytical tool in the study of cellular signaling and metabolism. The introduction of trimethylsilyl (TMS) groups to the inositol structure enhances its volatility and thermal stability, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **trimethylsilyl-meso-inositol**, with a focus on its application in research and drug development.

## Chemical Structure and Identification

meso-Inositol is a stereoisomer of inositol, characterized by a specific arrangement of its six hydroxyl groups on a cyclohexane ring. In **trimethylsilyl-meso-inositol**, these hydroxyl groups are derivatized to form trimethylsilyl ethers. The fully derivatized form is hexakis-O-(trimethylsilyl)-meso-inositol.

Key Identifiers:

Identifier	Value
IUPAC Name	trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane[1]
CAS Number	2582-79-8[1]
Chemical Formula	C24H60O6Si6[1]
Canonical SMILES	C--INVALID-LINK--(C)OC1C(C(C(C(C1O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1]
InChI Key	FRTKXRNTVMCAKI-UHFFFAOYSA-N[1]

## Physicochemical Properties

The physicochemical properties of **trimethylsilyl-meso-inositol** are summarized in the table below. These properties are essential for its application in analytical chemistry, particularly for GC-MS analysis.

Property	Value	Source
Molecular Weight	613.24 g/mol	--INVALID-LINK--[2], --INVALID-LINK--
Exact Mass	612.30054884 Da	PubChem[1]
Boiling Point (Predicted)	466.3 ± 45.0 °C	ChemicalBook[3]
Density (Predicted)	0.93 ± 0.1 g/cm <sup>3</sup>	ChemicalBook[3]
Flash Point	216 °C	--INVALID-LINK--

## Spectral Data

Detailed spectral data for **trimethylsilyl-meso-inositol** is not extensively available in public repositories. The primary analytical technique for this compound is GC-MS, and mass spectral

data is well-documented. For reference, the spectral characteristics of the parent compound, myo-inositol, are often used as a baseline before derivatization.

**Mass Spectrometry:** The electron ionization (EI) mass spectrum of hexakis(trimethylsilyl)myo-inositol is characterized by several key fragment ions. The most abundant ions are typically observed at  $m/z$  73, 147, 191, 217, and 305. These fragments correspond to the trimethylsilyl group and various fragmentation patterns of the silylated inositol ring.[1]

**NMR and IR Spectroscopy:** Detailed, assigned  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra for **trimethylsilyl-meso-inositol** are not readily available in the public domain. Researchers typically confirm the successful derivatization by the disappearance of the hydroxyl protons in  $^1\text{H}$  NMR and the appearance of strong Si-C and Si-O stretching bands in the IR spectrum. For reference, the analysis of the parent compound, myo-inositol, is well-established.

## Role in Research and Drug Development

meso-Inositol and its phosphorylated derivatives are fundamental components of the phosphoinositide signaling pathway, which regulates a multitude of cellular processes including cell growth, differentiation, and apoptosis.[4][5][6] The study of this pathway is critical in understanding and developing treatments for various diseases, including cancer, diabetes, and neurological disorders.

**Trimethylsilyl-meso-inositol** itself is not known to have a direct role in signaling pathways. Its primary utility lies in its role as a stable, volatile derivative of meso-inositol that allows for sensitive and quantitative analysis of inositol isomers and their metabolites in biological samples using GC-MS.[7] This analytical capability is crucial for researchers studying the dynamics of the inositol-related metabolic pathways in both healthy and diseased states.

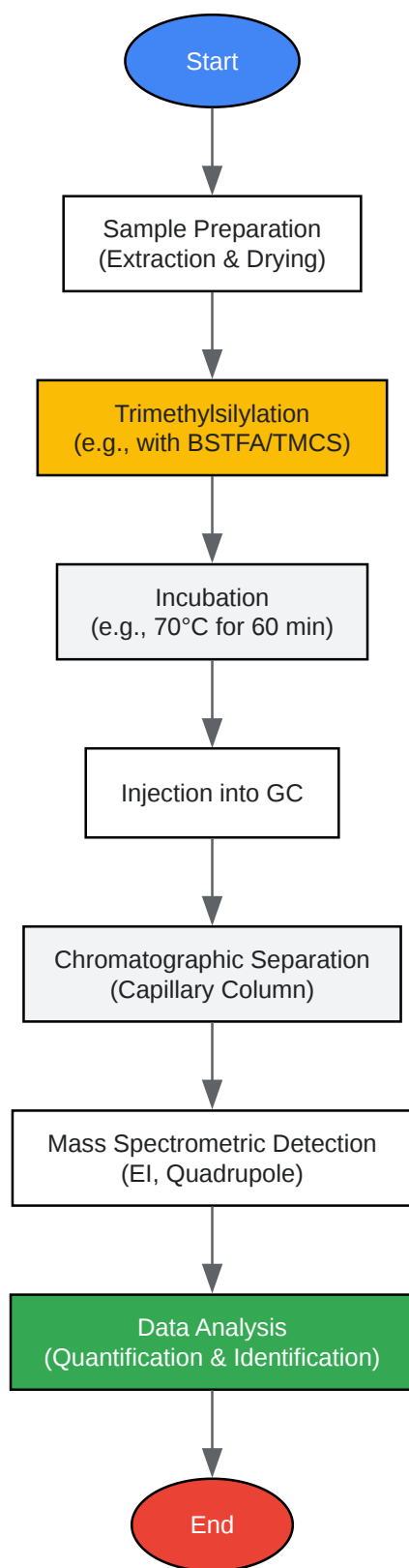


Dimethylformamide (DMF)[9]

- Internal standard (e.g., xylitol)[8]
- Reaction vials with Teflon-lined caps
- Heating block or oven
- Nitrogen gas supply

Procedure:

- Sample Preparation: Place a known amount of the inositol standard or the dried biological extract into a reaction vial. If using an internal standard, add a known quantity at this stage.
- Drying: Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction. This can be achieved by lyophilization or by drying under a stream of nitrogen.
- Reagent Addition:
  - Method A (BSTFA/TMCS): Add 100  $\mu$ L of anhydrous pyridine to dissolve the sample residue. Then, add 100  $\mu$ L of BSTFA with 1% TMCS.[8]
  - Method B (TMCS/HMDS/DMF): Prepare a derivatization mixture of TMCS, HMDS, and DMF. Add an optimized volume of this mixture to the dried sample.[9]
- Reaction: Tightly cap the vial and heat at 70°C for 60-70 minutes.[8][9] It is recommended to periodically shake the vial during incubation to ensure complete reaction.[9]
- Cooling: After the reaction is complete, allow the vial to cool to room temperature.
- GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.



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GC-MS Analysis Workflow for Inositols.

## Conclusion

**Trimethylsilyl-meso-inositol** is an indispensable derivative for the quantitative analysis of meso-inositol and its related compounds in complex biological matrices. While it does not possess a direct biological signaling role, its use is critical for researchers investigating the vital phosphoinositide signaling pathway. The protocols and data presented in this guide offer a foundational resource for scientists and professionals in the fields of biochemistry, pharmacology, and drug development, enabling precise and reliable measurement of inositols to further unravel their roles in health and disease.

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## References

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